molecular formula C18H11F17O2 B1601078 4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde CAS No. 494798-73-1

4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde

Cat. No. B1601078
M. Wt: 582.3 g/mol
InChI Key: KOLANEVLEDPTQG-UHFFFAOYSA-N
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Description

4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde, also known as PFOB, is a fluorinated compound that has been widely used in various scientific research applications. This compound has unique properties that make it suitable for use as a contrast agent in medical imaging and as a tool for studying biological systems.

Scientific Research Applications

Room Temperature Deoxyfluorination of Benzaldehydes

A method for the room temperature deoxyfluorination of benzaldehydes using sulfuryl fluoride and tetramethylammonium fluoride has been described. This method demonstrates a broad scope of aryl and heteroaryl substrates, favorably comparing to other common deoxyfluorination methods for many substrates (Melvin et al., 2019).

Selective Photocatalytic Conversion to Benzaldehyde

The selective photocatalytic conversion of benzyl alcohol to benzaldehyde in aqueous medium under environmentally friendly conditions has been explored, utilizing metal-free catalysts based on graphitic carbon nitride. The study emphasizes the significance of post-treatment routes (thermal, mechanical, and chemical) in enhancing photocatalytic conversion and yield with minimal compromise on selectivity (Lima et al., 2017).

Enhanced Bioproduction of Benzaldehyde

The enhanced bioproduction of benzaldehyde, a significant molecule in the flavor industry, has been achieved by Pichia pastoris in a two-phase partitioning bioreactor. This method leverages the enzyme alcohol oxidase for the conversion of benzyl alcohol to benzaldehyde, with the inclusion of sequestering polymers to mitigate inhibitory effects and improve productivity (Craig & Daugulis, 2013).

Nano-catalysis for Oxidation of Benzyl Alcohol

NiFe2O4 nanoparticles have been studied for their catalytic efficiency in the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions. This approach highlights the potential of magnetic nanocatalysts for their easy recovery and reuse, demonstrating significant conversion rates and selectivity (Iraqui et al., 2020).

Polyoxometalate-Based Metal-Organic Frameworks

Polyoxometalate-based metal-organic frameworks (POMOFs) have been reported for their catalytic performance toward the selective oxidation of alkenes to aldehydes. These frameworks suggest a promising strategy to enhance the homogeneity of heterogeneous catalysis, improving the selective oxidation process for industrial applications (Ma et al., 2018).

properties

IUPAC Name

4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F17O2/c19-11(20,6-1-7-37-10-4-2-9(8-36)3-5-10)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h2-5,8H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLANEVLEDPTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F17O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478718
Record name 4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde

CAS RN

494798-73-1
Record name 4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecoxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 500 mL 2-neck flask equipped with thermometer and gas inlet charged with potassium carbonate (27.6 g), hydroxy benzaldehyde (13.4 g), and 3-(perfluorooctyl)propyl iodide (58.8 g) in DMF (200 mL) was heated to 65° C. (internal temperature). The mixture was stirred at 65° C. until the reaction was complete. The reaction mixture was cooled to room temperature. Water (300 mL) and ether (300 mL) were added and the mixture stirred vigorously for 5 min. The layers were separated and the organic layer retained. The aqueous layer was extracted with ether (3×200 mL). The combined organic layers were washed with water (2×100 mL), Na2S2O3 (1×100 mL), 2.5 N NaOH (3×100 mL), and aqueous NaCl (1×100 mL). The organic layer was dried over MgSO4, filtered and concentrated. The product was further dried under high vacuum for 5 h to give desired product (53 g, 91% yield). The structure of the product was characterized 1H NMR.
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
58.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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